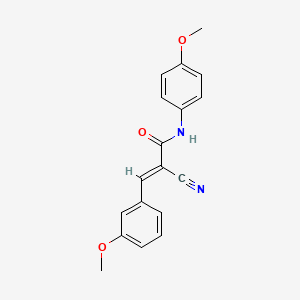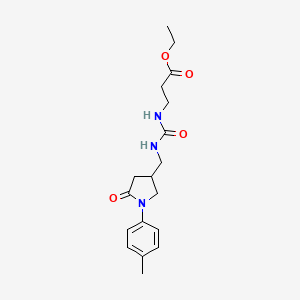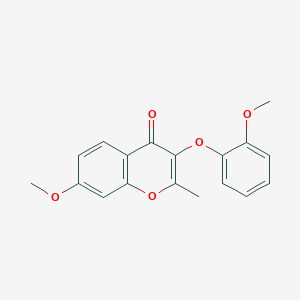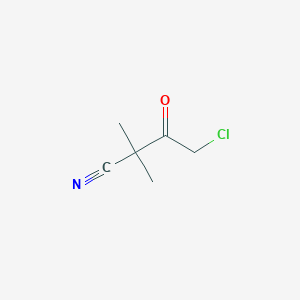
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide” is a compound that contains several functional groups . The “2E” indicates the configuration of the double bond, the “cyano” group is a carbon-nitrogen triple bond, and “methoxyphenyl” refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (an oxygen bonded to a methyl group) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bond . The presence of the cyano group, the methoxyphenyl groups, and the acrylamide could all contribute to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups . The cyano group could undergo reactions such as hydrolysis or reduction, while the double bond in the acrylamide could participate in addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar cyano group and the polar amide group could affect its solubility in different solvents .
Applications De Recherche Scientifique
Antioxidant Properties
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide: has demonstrated potent antioxidant activity. Its hydroxyl groups and conjugated double bonds contribute to scavenging free radicals, protecting cells from oxidative stress, and potentially preventing diseases associated with oxidative damage . Researchers are exploring its use in dietary supplements and functional foods.
Natural Compounds in Plant Defense
This compound may play a role in plant defense mechanisms. Some studies suggest that it contributes to the chemical defense of certain plant species. Investigating its interactions with herbivores, pathogens, and environmental stressors could provide valuable insights into plant protection strategies .
Polysaccharide Cross-Linking
Recent research has implicated this compound in cereal grain polysaccharide cross-linking. Although the exact mechanism remains complex, understanding its role in cell wall structure and function could have implications for food science, agriculture, and bioengineering .
Biosynthesis Pathways
Researchers have explored biosynthesis pathways related to (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide . For instance, optimizing gene expression (such as glc7) can enhance its production, leading to potential applications in biotechnology and metabolic engineering .
Hydroxylation for Enhanced Properties
Controlled hydroxylation of similar compounds has been investigated to achieve chemical defense in plants without toxicity. Understanding how hydroxylation affects the properties of this compound could open up new avenues for sustainable pest management and crop protection .
Potential Drug Candidates
Given its unique structure, researchers are exploring the potential of (2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide as a drug candidate. Its cyano group and aromatic rings make it an interesting scaffold for designing novel pharmaceuticals. Further studies are needed to evaluate its efficacy and safety .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-11H,1-2H3,(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCWVOFHDTWHEZ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615490.png)
![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)